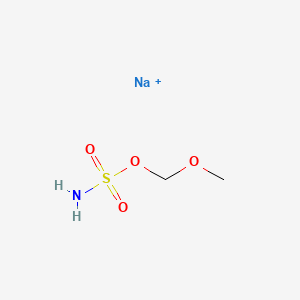
Sodium;methoxymethyl sulfamate
Description
Sodium methoxymethyl sulfamate is a sulfamate derivative characterized by a methoxymethyl group (-CH2-O-CH3) attached to a sulfamate (-O-SO2-NH2) moiety.
Properties
Molecular Formula |
C2H7NNaO4S+ |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
sodium;methoxymethyl sulfamate |
InChI |
InChI=1S/C2H7NO4S.Na/c1-6-2-7-8(3,4)5;/h2H2,1H3,(H2,3,4,5);/q;+1 |
InChI Key |
WOKFKCPOPFLENX-UHFFFAOYSA-N |
Canonical SMILES |
COCOS(=O)(=O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium methoxymethyl sulfamate typically involves the reaction of methoxymethylamine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of sodium methoxymethyl sulfamate may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxymethyl group undergoes acid- or base-catalyzed hydrolysis:
-
Acidic Hydrolysis:
Formaldehyde and methanol are released, with sodium bisulfate as a byproduct . -
Alkaline Hydrolysis:
Under basic conditions, the sulfamate group decomposes to sulfate and ammonia :
Oxidation Reactions
The sulfamate group is oxidized by strong oxidizing agents like hydrogen peroxide () or potassium permanganate ():
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| 25–50°C, acidic pH | Sodium methoxymethyl sulfate |
Reduction Reactions
Reduction with agents like lithium aluminum hydride () targets the sulfamate group:
-
Forms methoxymethyl thiol, though yields are moderate due to competing side reactions.
Substitution Reactions
The methoxymethyl group participates in nucleophilic substitutions. For example, with methyl iodide ():
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into:
Coordination Chemistry
The sulfamate group can act as a ligand in metal complexes. For instance, with :
-
Forms a copper-sulfamate complex.
Key Stability Considerations
Scientific Research Applications
Sodium methoxymethyl sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium methoxymethyl sulfamate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Sulfamates
Key Structural Features
- Sodium Methoxymethyl Sulfamate : Presumed structure includes an aliphatic methoxymethyl chain linked to a sulfamate group. This contrasts with aromatic or steroidal sulfamates like EMATE (estrone sulfamate) or coumarin derivatives.
- EMATE (Estrone Sulfamate) : Steroidal backbone with a sulfamate group at C-3, enabling dual inhibition of STS and aromatase (AROM) .
- Coumarin Sulfamates (e.g., COUMATE) : Aromatic bicyclic structure with sulfamate substitution at C-4 or C-3, enhancing STS inhibition .
- Topiramate : Aliphatic sulfamate with a fructose-derived backbone, targeting CA II and neuronal ion channels .
Table 1: Structural and Functional Comparison
Enzyme Inhibition
- STS Inhibition: Aryl sulfamates (e.g., EMATE, COUMATE) exhibit nanomolar to picomolar potency due to electron-withdrawing groups lowering the pKa of the parent phenol, enhancing sulfamate leaving-group ability . Sodium methoxymethyl sulfamate’s aliphatic chain may reduce STS affinity compared to aromatic analogs.
- CA Inhibition : Topiramate and EMATE bind CA II with distinct geometries; EMATE’s shortened Zn–N bond (1.78 Å) contributes to its high affinity (Ki: 10 nM) . Aliphatic sulfamates like Sodium methoxymethyl sulfamate may exhibit weaker CA binding due to lack of aromatic stabilization.
Anti-Angiogenic and Anticancer Effects
Pharmacokinetic and Physicochemical Properties
- Solubility and Bioavailability : Sulfamoylation at C-3 in steroidal compounds improves oral bioavailability . Sodium methoxymethyl sulfamate’s methoxymethyl group may enhance water solubility compared to hydrophobic aryl sulfamates.
- Metabolic Stability : Aliphatic sulfamates (e.g., topiramate) exhibit longer half-lives than steroidal derivatives, suggesting Sodium methoxymethyl sulfamate could share this advantage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


